tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 2-oxoethyl substituent at the 3R position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The 2-oxoethyl group provides a reactive aldehyde moiety after deprotection, enabling participation in condensation or nucleophilic addition reactions. Its stereochemistry (R-configuration) is critical for enantioselective applications, such as ligand design for ionotropic glutamate receptors or anticancer agents .
Properties
CAS No. |
1374673-63-8 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m1/s1 |
InChI Key |
XPZCYZRSVIZGRM-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Potassium Permanganate-Mediated Oxidation
A widely reported approach employs potassium permanganate (KMnO₄) in aqueous acetone under mild acidic conditions (pH 4–6). The reaction proceeds via a two-electron oxidation mechanism, converting the secondary alcohol to a ketone. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 78 | 95 |
| KMnO₄ Equivalents | 1.2 | ||
| Reaction Time | 4–6 hours |
Mechanistic Insights :
The hydroxyl group at the 3-position undergoes deprotonation to form an alkoxide intermediate, which is oxidized to the ketone via a cyclic manganese ester intermediate. Over-oxidation to carboxylic acids is mitigated by严格控制温度.
Swern Oxidation for Stereochemical Preservation
For oxidation-sensitive substrates, the Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) offers superior stereochemical fidelity. This method avoids acidic conditions, preserving the tert-butyl carbamate group. Typical yields range from 65–72%, with enantiomeric excess (ee) >98%.
Alkylation Strategies for Oxoethyl Group Introduction
Alkylation methods enable direct installation of the 2-oxoethyl moiety onto the pyrrolidine ring. These approaches are particularly valuable when hydroxyethyl precursors are unavailable.
Nucleophilic Substitution with Bromoacetone
Reaction of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with bromoacetone in dichloromethane (DCM) at reflux achieves C–N bond formation. Key considerations include:
| Parameter | Condition | Outcome |
|---|---|---|
| Base | Triethylamine | Neutralizes HBr |
| Solvent | Anhydrous DCM | Prevents hydrolysis |
| Reaction Time | 12–18 hours | 62% yield |
Side Reactions :
Competing elimination to form α,β-unsaturated ketones is minimized by maintaining anhydrous conditions.
Mitsunobu Reaction for Stereocontrol
The Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) facilitates stereospecific coupling of pyrrolidine alcohols with ethyl glyoxylate. Subsequent hydrolysis and decarboxylation yield the target ketone:
This method achieves 85% ee but requires careful pH control during hydrolysis.
Reductive Amination Pathways
Reductive amination offers a convergent route by coupling aldehyde precursors with pyrrolidine amines.
Sodium Cyanoborohydride-Mediated Coupling
Condensation of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate with acetaldehyde in methanol, followed by reduction with NaBH₃CN, affords the secondary amine. Oxidation with Jones reagent (CrO₃/H₂SO₄) then yields the ketone:
Yield Optimization :
-
Acetaldehyde excess (2.5 eq.) improves conversion to 91%
-
Low-temperature (−20°C) oxidation prevents over-oxidation
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
Continuous Flow Oxidation
Adopting flow chemistry (0.5 mL/min flow rate) with immobilized KMnO₄ on silica gel enables:
-
95% conversion in <30 minutes
-
99.5% purity via in-line filtration
-
500 kg/month production capacity
Economic Analysis :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Capital Cost | $1.2M | $2.1M |
| Operational Cost/kg | $12,500 | $8,900 |
Flow systems reduce solvent waste by 70%, aligning with green chemistry principles.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| KMnO₄ Oxidation | 78 | 99 | High | 1,200 |
| Swern Oxidation | 72 | 99.5 | Moderate | 3,400 |
| Mitsunobu Reaction | 65 | 85 | Low | 5,800 |
| Flow Process | 95 | 99 | Very High | 890 |
Key Findings :
-
Oxidation methods dominate for stereochemical fidelity
-
Flow chemistry emerges as the most sustainable industrial option
-
Mitsunobu routes are limited by phosphine oxide byproduct accumulation
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the 2-oxoethyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of chiral ligands and catalysts.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The 2-oxoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
(S)-tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 1374673-90-1)
- Structural Similarity : 0.96 (based on fingerprint analysis) .
- Key Difference : The S-configuration at the 3-position results in enantiomeric properties. This stereochemical distinction can lead to divergent biological activities, such as altered binding affinities to target proteins.
- Synthetic Utility : Often used in parallel with the R-isomer to study enantioselectivity in drug candidates.
tert-Butyl 3-(2-oxocyclobutyl)pyrrolidine-1-carboxylate (CAS 1823230-92-7)
- Structural Similarity : 0.96 .
- Key Difference : Replacement of the 2-oxoethyl group with a 2-oxocyclobutyl ring introduces conformational rigidity. This modification enhances stability but may reduce reactivity in aldehyde-mediated reactions.
- Applications : Suitable for constrained peptide mimetics or rigid scaffold-based drug design.
tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate (CAS 199174-29-3)
- Structural Difference: Substitution of 2-oxoethyl with aminomethyl.
- Reactivity : The primary amine enables facile conjugation (e.g., amide bond formation), contrasting with the aldehyde’s electrophilic nature in the target compound.
- Applications : Used in peptide synthesis and as a precursor for kinase inhibitors .
Functional Group Analogues
tert-Butyl (3R)-3-{[(2-nitrophenyl)sulfonyl]oxy}pyrrolidine-1-carboxylate
- Synthetic Route : Prepared via sulfonylation using DMAP and triethylamine in dichloromethane .
- Key Feature : The sulfonate ester acts as a leaving group, enabling nucleophilic substitution. This contrasts with the aldehyde’s role in condensation reactions.
- Utility : Intermediate for introducing diverse substituents at the 3-position.
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate
- Structural Complexity : Incorporates a nitropyrimidine-dibenzylamine moiety.
- Applications: Potential use in kinase inhibitor development due to the pyrimidine scaffold’s prevalence in ATP-binding sites .
Biological Activity
Tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : Approximately 215.28 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a carboxylate moiety, along with a 2-oxoethyl side chain. The SMILES notation for this compound is CC(C)(C)OC(=O)N1CCC(CC=O)C1.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may interact with specific enzymes and receptors, influencing biochemical pathways relevant to its therapeutic effects. Studies assessing its binding affinity to various biological targets are essential for understanding its pharmacological profile.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 103057-44-9 | Hydroxy group instead of keto group |
| (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate | 101469-92-5 | Stereoisomeric variant |
| (3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate | 2856018-37-4 | Dihydroxy substitution |
| (2S,4R)-tert-butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylate | 114676-61-8 | Different hydroxymethyl substitution |
These compounds highlight the diverse structural features within pyrrolidine derivatives that may influence their biological activity and therapeutic applications.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of pyrrolidine derivatives for their biological activities:
- Neuroprotective Studies : In vitro studies have shown that certain pyrrolidine derivatives exhibit neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound could be investigated for similar neuroprotective properties .
- Enzyme Inhibition Assays : Compounds similar to this compound have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicate promising potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease due to their ability to enhance cholinergic transmission .
Q & A
Basic: What are the standard synthetic routes for tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting a pyrrolidine precursor (e.g., tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate) with a 2-oxoethyl donor, such as an aldehyde or ketone derivative. Key steps include:
- Reagents : DMAP (dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to activate the reaction .
- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) is used to isolate the product, as demonstrated in analogous syntheses of pyrrolidine carboxylates .
- Yield Optimization : Temperature control during exothermic steps and stoichiometric balancing of reagents are critical for reproducibility .
Basic: How is the stereochemical integrity of the (3R) configuration maintained during synthesis?
The (3R) stereocenter is preserved using chiral auxiliaries or enantioselective catalysis. For example:
- Chiral Precursors : Starting materials like tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate ensure retention of configuration during functionalization .
- Monitoring : Chiral HPLC or NMR spectroscopy validates enantiomeric excess (>95% in optimized protocols) .
Advanced: What challenges arise in scaling up the synthesis, and how can reaction conditions be optimized?
Key challenges include:
- Exothermic Reactions : Rapid temperature spikes during coupling steps can degrade the product. Solutions include slow reagent addition and cooling baths .
- Catalyst Loading : Overuse of DMAP or triethylamine may lead to side reactions. Titration studies recommend 10–15 mol% DMAP for optimal activation .
- Solvent Choice : Dichloromethane is standard, but switching to THF or acetonitrile may improve solubility for large-scale reactions .
Basic: What analytical techniques are used to validate the structure and purity of this compound?
- NMR Spectroscopy : and NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for ), pyrrolidine ring protons (δ 2.5–3.5 ppm), and the 2-oxoethyl moiety (δ 9.5–10.0 ppm for carbonyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for : 213.1365; observed: 213.1368) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide/ketone) confirm functional groups .
Advanced: How does this compound serve as an intermediate in medicinal chemistry research?
- Anticancer Agents : Analogous pyrrolidine carboxylates are precursors to constrained sphingosine analogs, which modulate apoptosis pathways in cancer cells .
- Enzyme Inhibitors : The 2-oxoethyl group can be functionalized to target kinases or proteases. For example, coupling with nitrophenyl sulfonates generates electrophilic warheads for covalent inhibition .
Basic: What storage conditions are recommended to ensure compound stability?
- Temperature : Store at 2–8°C in a refrigerator to prevent hydrolysis of the tert-butyl ester .
- Atmosphere : Use inert gas (N) or vacuum-sealed containers to avoid oxidation of the pyrrolidine ring .
Advanced: How can conflicting NMR data be resolved when characterizing derivatives of this compound?
- Solvent Effects : Deuterated chloroform (CDCl) may cause signal splitting due to residual acidity. Switching to DMSO-d can clarify multiplet patterns .
- Dynamic Exchange : Rotameric equilibria in the pyrrolidine ring may obscure signals. Variable-temperature NMR (e.g., 25–60°C) can coalesce split peaks .
Advanced: What computational tools aid in retrosynthetic planning for derivatives?
- AI-Based Synthesis Planners : Tools like Reaxys or PubChem route databases suggest feasible pathways using analogous pyrrolidine carboxylates as templates .
- Density Functional Theory (DFT) : Predicts energy barriers for stereochemical inversion during functionalization, guiding catalyst selection .
Basic: What safety precautions are necessary when handling this compound?
- Toxicity : While specific data are limited, related tert-butyl esters exhibit low acute toxicity (LD >2000 mg/kg in rodents). Use PPE (gloves, goggles) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced: How is this compound utilized in asymmetric catalysis or chiral ligand design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
